

Comparing Clinical Endpoints for Danicopan and Approved Therapies in Geographic Atrophy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Danicopan

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Geographic Atrophy (GA), an advanced form of dry age-related macular degeneration (AMD), is characterized by the progressive and irreversible loss of retinal cells, leading to a decline in vision. The development of therapies to slow GA progression has centered on modulating the complement system, a key part of the immune system implicated in the disease's pathogenesis.[1] This guide compares the clinical trial endpoints for **Danicopan**, an investigational oral Factor D inhibitor, with those of the two FDA-approved intravitreal treatments, Syfovre™ (pegcetacoplan), a C3 inhibitor, and Izervay™ (avacincaptad pegol), a C5 inhibitor.

Danicopan is a small-molecule that selectively inhibits Factor D, a critical enzyme in the alternative complement pathway.[2][3] By blocking this pathway at a proximal step, **Danicopan** aims to reduce the downstream inflammation and cell damage that drives GA.[2] Currently, **Danicopan** is in a Phase 2 clinical trial to evaluate its safety, efficacy, and optimal dosage for treating GA, with expected completion in late 2025.[4][5]

Comparative Analysis of Clinical Trial Endpoints

The primary goal in recent GA clinical trials has shifted from demonstrating an improvement in visual acuity—which often declines only in late stages—to slowing the anatomical progression of the disease.[6] The rate of GA lesion growth, measured by fundus autofluorescence (FAF), has become the accepted primary endpoint by regulatory bodies like the FDA.[6][7]

Below is a comparison of the key clinical endpoints used in the pivotal trials for **Danicopan**, Syfovre™, and Izervay™.

Endpoint Category	Danicopan (ALXN2040-GA-201 - Phase 2)[8]	Syfovre™ (Pegcetacoplan) (OAKS & DERBY - Phase 3)[9][10]	Izervay™ (Avacincaptad Pegol) (GATHER1 & GATHER2 - Phase 3)[11][12]
Primary Endpoint	Change from Baseline in the Square Root Transformed GA Lesion Area at Week 104	Change from Baseline in the Total Area of GA Lesions at Month 12	Mean Rate of Change (Slope) in GA Area from Baseline to Month 12
Measurement Method	Fundus Autofluorescence (FAF)	Fundus Autofluorescence (FAF)	Fundus Autofluorescence (FAF)
Key Secondary Endpoints	- Change in Best- Corrected Visual Acuity (BCVA) - Change in Low Luminance Visual Acuity (LLVA) - Rate of GA Lesion Growth	- Change in Normal Luminance Best- Corrected Visual Acuity (BCVA) - Change in Reading Speed - Change in Functional Reading Independence Index - Change in Microperimetry (OAKS only)[9]	- Reduction in risk of vision loss[11]
Key Efficacy Outcome (vs. Sham)	Data forthcoming	OAKS (24 Months): - 22% reduction (monthly) - 18% reduction (every- other-month) DERBY (24 Months): - 19% reduction (monthly) - 16% reduction (every- other-month)[9]	GATHER1 (12 Months): - 35% reduction in growth rate GATHER2 (12 Months): - 18% reduction in growth rate[11]

Experimental Protocols

Standardized methodologies are crucial for ensuring the reliability of clinical trial data. The primary methods for assessing the endpoints listed above are detailed below.

Measurement of Geographic Atrophy Lesion Area

The accepted standard for quantifying GA lesion area in clinical trials is Fundus Autofluorescence (FAF) imaging.[\[13\]](#)[\[14\]](#)

- **Principle:** FAF imaging detects the signal from lipofuscin, a fluorescent pigment within retinal pigment epithelium (RPE) cells. Healthy RPE cells produce a characteristic autofluorescent signal. In GA, the atrophy and death of RPE cells lead to a loss of lipofuscin, creating distinct, dark (hypoautofluorescent) areas that can be precisely measured.[\[15\]](#)
- **Image Acquisition:** Images are captured using a confocal scanning laser ophthalmoscope (cSLO), typically with an excitation wavelength of 488 nm (blue light).[\[15\]](#)[\[16\]](#) High-resolution, 30° x 30° images centered on the fovea are standard.[\[15\]](#)
- **Analysis:** Specialized software is used for semi-automated or manual delineation of the GA lesion borders.[\[15\]](#) The software calculates the total area of the hypoautofluorescent regions in square millimeters (mm²). To minimize variability, images are often analyzed at a central reading center by trained graders who are masked to treatment assignments.[\[9\]](#) The change in this area is tracked over time (e.g., at baseline, 6 months, and 12 months) to calculate the rate of lesion growth.[\[11\]](#)[\[12\]](#)

Measurement of Visual Function

Best-Corrected Visual Acuity (BCVA) remains a critical functional endpoint in ophthalmology trials, though it is typically a secondary endpoint in GA studies.[\[14\]](#)[\[17\]](#)

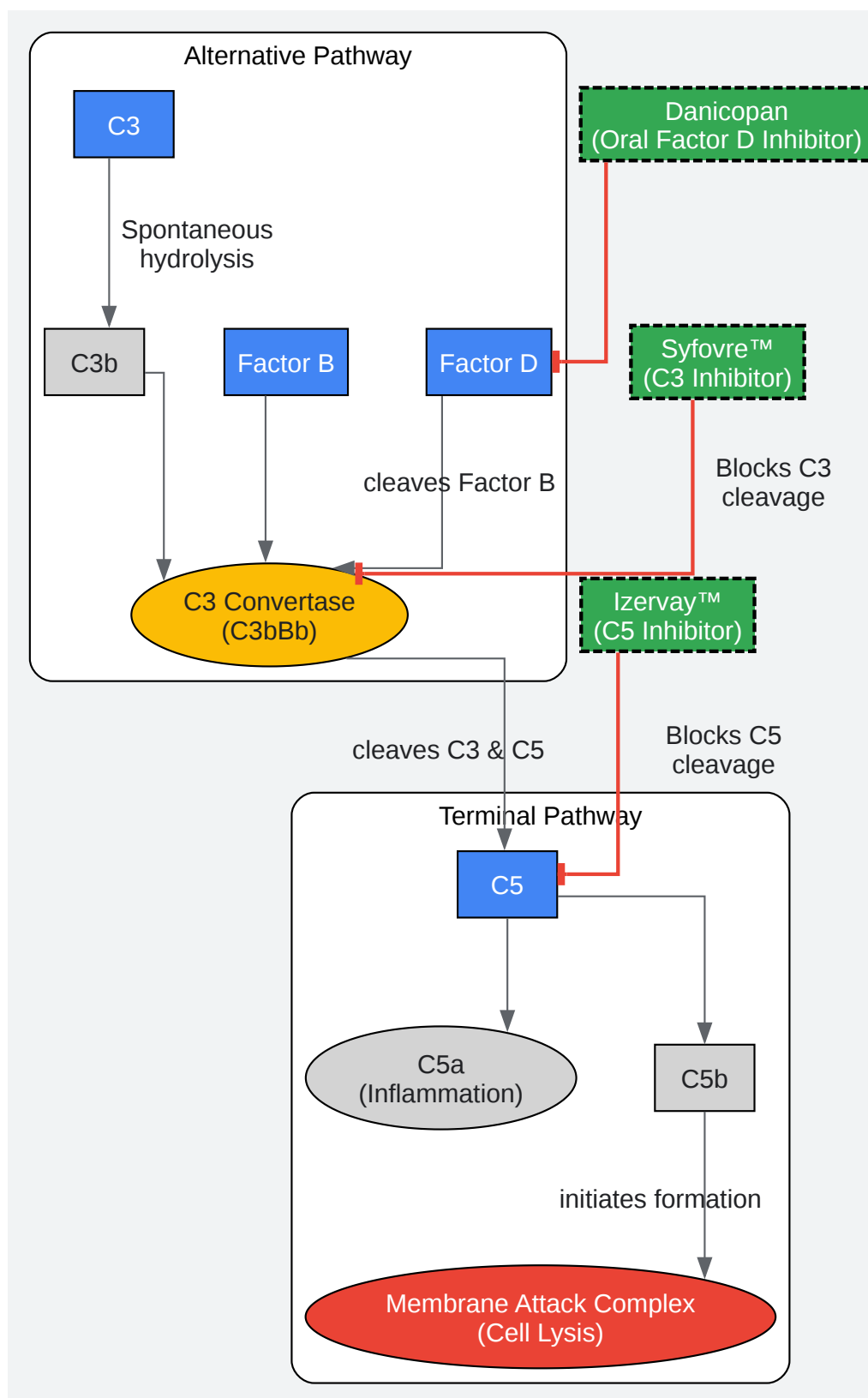
- **Principle:** BCVA measures the best possible vision a person can achieve with corrective lenses, providing a standardized assessment of central visual function.[\[18\]](#)[\[19\]](#)
- **Protocol (ETDRS):** The Early Treatment Diabetic Retinopathy Study (ETDRS) protocol is the gold standard for measuring visual acuity in clinical research.[\[17\]](#)

- Chart: A standardized, logarithmically scaled chart (logMAR chart) is used, where each row has five letters and the progression of letter size between rows is consistent.[17]
- Procedure: Testing is conducted at a standardized distance, typically 4 meters, in a room with controlled lighting.[20] Patients read down the chart, and the score is calculated based on the total number of letters read correctly.[20][21] This method is more precise and reproducible than standard Snellen charts used in clinical practice.[17]

Visualizations

Mechanism of Action: Complement Pathway Inhibition

The complement system is a cascade of proteins that, when overactivated, contributes to the inflammation and cell death seen in GA.[4] **Danicopan**, Syfovre™, and Izervay™ each target different points in this cascade.

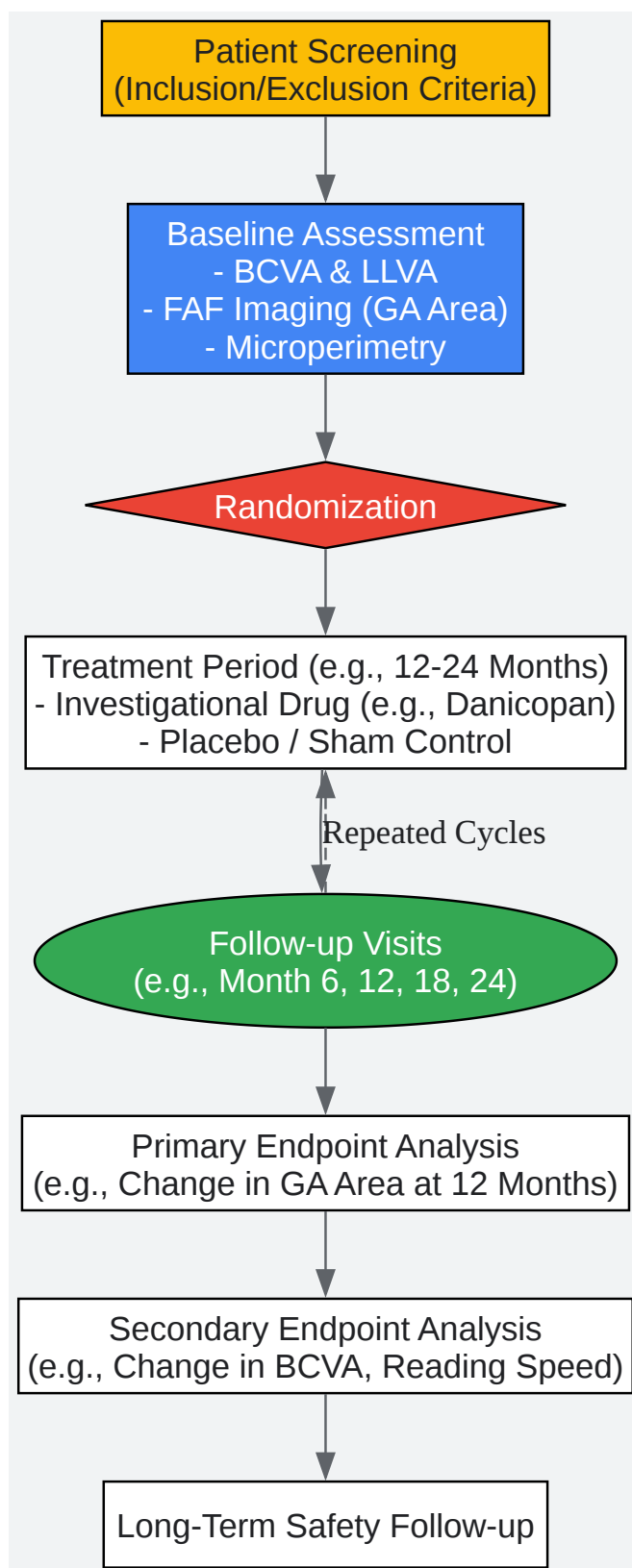


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Caption: Mechanism of complement inhibitors in Geographic Atrophy.

Generalized Workflow for a Geographic Atrophy Clinical Trial

This diagram illustrates the typical patient journey and data collection points in a GA clinical trial, highlighting where key endpoints are assessed.



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Caption: Typical workflow of a clinical trial for Geographic Atrophy.

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- To cite this document: BenchChem. [Comparing Clinical Endpoints for Danicopan and Approved Therapies in Geographic Atrophy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606937#clinical-endpoints-for-evaluating-danicopan-efficacy-in-geographic-atrophy-trials]

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